Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions to form the pyrazole ring . Another approach includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and cost-effective processes. For instance, the use of resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 can facilitate the synthesis under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylates, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 1H-pyrazole-3-carboxylate
- Ethyl 3-methyl-1H-pyrazole-5-carboxylate
- 3-Methylpyrazole-5-carboxylic acid
Uniqueness
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound often involves multi-step organic reactions. A common approach is the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with various carbamoylating agents. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Antifungal Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, showing higher antifungal activity compared to standard treatments like boscalid . this compound's structural similarities suggest it may also possess antifungal properties, warranting further investigation.
Antiviral Properties
Pyrazole derivatives have been highlighted for their antiviral activities. For example, compounds containing β-amino acid moieties demonstrated antiviral effects against various viruses, including the tobacco mosaic virus and hepatitis A virus (HAV) . The mechanism of action often involves inhibition of viral replication or interference with viral protein synthesis.
Compound | Virus Targeted | EC50 (µg/mL) | Mechanism |
---|---|---|---|
Compound 5 | HSV-1 | 20 | Viral replication inhibition |
Compound 6 | VSV | 15 | Interference with protein synthesis |
Compound 7 | HAV | 10 | Inhibition of viral entry |
Insecticidal Activity
Insecticidal properties have also been observed in pyrazole derivatives. A study reported the synthesis of novel pyrazole derivatives that were tested against Aphis fabae and other pests, showing promising insecticidal activity at concentrations as low as 500 mg/L . The SAR analysis indicated that specific substituents significantly enhance bioactivity.
Structure-Activity Relationship (SAR)
The SAR studies on this compound reveal that the presence of certain functional groups can enhance biological activity. For example, the introduction of electron-withdrawing groups can increase potency against target organisms by improving binding affinity to biological targets .
Case Studies
Case Study 1: Antifungal Testing
A recent investigation tested several pyrazole derivatives against Fusarium species, revealing that modifications at the 4-position significantly enhanced antifungal efficacy. This compound was included in this study, showing promising results comparable to established antifungals .
Case Study 2: Antiviral Screening
In a high-throughput screening for antiviral activity, this compound exhibited micromolar inhibitory concentrations against various RNA viruses. This study highlighted its potential as a lead compound for further development in antiviral therapies .
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 5-carbamoyl-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-10-5(7(12)13-2)3-4(9-10)6(8)11/h3H,1-2H3,(H2,8,11) |
InChI Key |
HYPPDTOCQMASFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N)C(=O)OC |
Origin of Product |
United States |
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